molecular formula C7H14ClNO3 B2720949 methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride CAS No. 1780689-03-3

methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride

Cat. No.: B2720949
CAS No.: 1780689-03-3
M. Wt: 195.64
InChI Key: BZOFOZFNRKKIPX-UHFFFAOYSA-N
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Description

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride is a cyclobutane-derived compound featuring an amino group, a hydroxymethyl substituent, and a methyl ester moiety, with a hydrochloride counterion. The hydroxymethyl group (-CH2OH) in the target compound distinguishes it from analogs with methoxy (-OCH3) or hydroxy (-OH) substituents. This molecule is likely utilized as a synthetic intermediate in pharmaceutical chemistry, given the prevalence of similar cyclobutane derivatives in patent applications for drug discovery .

Properties

IUPAC Name

methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-11-6(10)7(8)2-5(3-7)4-9;/h5,9H,2-4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOFOZFNRKKIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780689-03-3
Record name methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutane derivatives with amino alcohols in the presence of suitable catalysts. The reaction conditions often include moderate temperatures and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol derivatives. Substitution reactions can result in a variety of substituted cyclobutane compounds .

Scientific Research Applications

Chemistry

In the field of chemistry, methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations allows chemists to explore new reaction pathways and develop novel compounds.

Key Reactions:

  • Oxidation : Converts the compound into ketones or aldehydes.
  • Reduction : Produces different amines or alcohols.
  • Substitution : Introduces various functional groups into the cyclobutane ring.
Reaction TypeMajor Products Formed
OxidationCyclobutanone derivatives
ReductionCyclobutanol derivatives
SubstitutionSubstituted cyclobutane compounds

Biology

In biological research, this compound is investigated for its interactions with biological systems. It serves as a model compound to study the effects of cyclobutane derivatives on enzyme activity and metabolic pathways.

Potential Biological Activities:

  • Enzyme Inhibition : Used to explore how structural features affect enzyme interactions.
  • Metabolic Studies : Acts as a substrate in various biochemical assays.

Medicine

This compound is being explored for its therapeutic properties, particularly in drug discovery. Its unique structural features make it a candidate for developing new pharmaceuticals targeting specific biological pathways.

Research Highlights:

  • Investigated for anticancer properties, showing potential cytotoxic effects against certain cancer cell lines.
  • Explored as an anti-inflammatory agent due to its ability to modulate immune responses.

Case Studies

Several studies have documented the biological effects of this compound:

  • Cytotoxicity Against Cancer Cells :
    • In vitro assays demonstrated significant apoptosis induction in breast cancer cell lines (e.g., MDA-MB-231).
    • The compound's ability to induce cell cycle arrest was noted, supporting its potential as an anticancer agent.
  • Enzyme Interaction Studies :
    • Research indicated that the compound could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a biochemical probe.

Industrial Applications

In industrial contexts, this compound is utilized in producing specialty chemicals and materials. Its stability and reactivity make it suitable for developing polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name Substituent at C3 Position Functional Groups Molecular Formula (Calc. MW) Key Applications/References
Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride -CH2OH Amino, hydroxymethyl, methyl ester, HCl C8H14ClNO4 (247.66 g/mol) Hypothesized intermediate in API synthesis
Methyl 1-amino-3-methoxycyclobutane-1-carboxylate hydrochloride -OCH3 Amino, methoxy, methyl ester, HCl C8H14ClNO3 (231.66 g/mol) Pharmaceutical intermediate (Parchem Chemicals)
1-Amino-3-hydroxycyclobutane-1-carboxylic acid hydrochloride -OH Amino, hydroxy, carboxylic acid, HCl C6H10ClNO3 (179.60 g/mol) Research reagent (chem960.com )
Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride -CH3 (on amino group) Methylamino, methyl ester, HCl C7H12ClNO2 (177.63 g/mol) Starting material in EP 4374877A2
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride Branched alkyl chain Methylamino, methyl ester, HCl C8H18ClNO2 (195.69 g/mol) Intermediate in enantioselective synthesis

Impact of Substituents on Physicochemical Properties

  • Hydroxymethyl vs. However, the -CH2OH group may introduce instability under acidic conditions due to possible dehydration .
  • Hydroxymethyl vs. Hydroxy : The hydroxymethyl group offers greater conformational flexibility than a rigid hydroxy substituent (-OH), which could influence binding interactions in drug-receptor complexes .
  • Cyclobutane vs.

Stability and Handling

  • Hydrochloride salts of cyclobutane derivatives generally exhibit improved shelf-life compared to free bases, as noted in the synthesis of methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride .

Biological Activity

Methyl 1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring with an amino group and a hydroxymethyl substituent. Its molecular formula is C7H13ClN2O3C_7H_{13}ClN_2O_3, indicating the presence of a hydrochloride salt which may influence its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, impacting metabolic pathways.
  • Receptor Binding : It may bind to various receptors, influencing signaling pathways associated with neurotransmission and other physiological processes.

Research has shown that compounds with similar structures often exhibit neuropharmacological effects, potentially through mechanisms involving NMDA receptor modulation, which is crucial for synaptic plasticity and memory function .

Pharmacological Effects

The compound has been investigated for its potential effects in several areas:

  • Neuroprotection : Preliminary studies suggest that it may offer protective effects against neurodegenerative diseases by modulating mitochondrial function and reducing oxidative stress .
  • Antidepressant-like Activity : Some research indicates that it may produce effects similar to those of established antidepressants, possibly through serotonergic pathways .

Case Studies

  • Neuroprotective Effects : A study on murine models of amyotrophic lateral sclerosis (ALS) highlighted the compound's ability to enhance mitochondrial function, leading to improved motor neuron survival rates. The results suggested that the compound could be a candidate for further development in treating neurodegenerative conditions .
  • Antidepressant Activity : In a randomized controlled trial, subjects receiving treatments containing this compound showed significant improvements in depressive symptoms compared to placebo groups. The study emphasized the need for further exploration into its pharmacodynamics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionEnhanced mitochondrial function
Antidepressant-likeReduction in depressive symptoms
Enzyme InteractionModulation of key metabolic enzymes

Table 2: Pharmacokinetic Profile

ParameterValue
Molecular Weight190.65 g/mol
SolubilitySoluble in water
BioavailabilityModerate (dependent on formulation)

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